

A Comprehensive Technical Guide to (S)-tert-butyl 2-formylpiperidine-1-carboxylate

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Compound of Interest

Compound Name: (S)-tert-butyl 2-formylpiperidine-1-carboxylate

Cat. No.: B114613

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(S)-tert-butyl 2-formylpiperidine-1-carboxylate, a chiral piperidine derivative, serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its stereospecific nature and reactive aldehyde functionality make it a valuable intermediate for creating molecules with precise three-dimensional architectures, which is often essential for biological activity. This guide provides an in-depth overview of its properties, synthesis, and applications, particularly for researchers and professionals in drug development.

Chemical and Physical Properties

(S)-tert-butyl 2-formylpiperidine-1-carboxylate is a colorless liquid at room temperature.^[1] The tert-butoxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and provides stability during chemical transformations.^[1]

Table 1: Physicochemical Properties

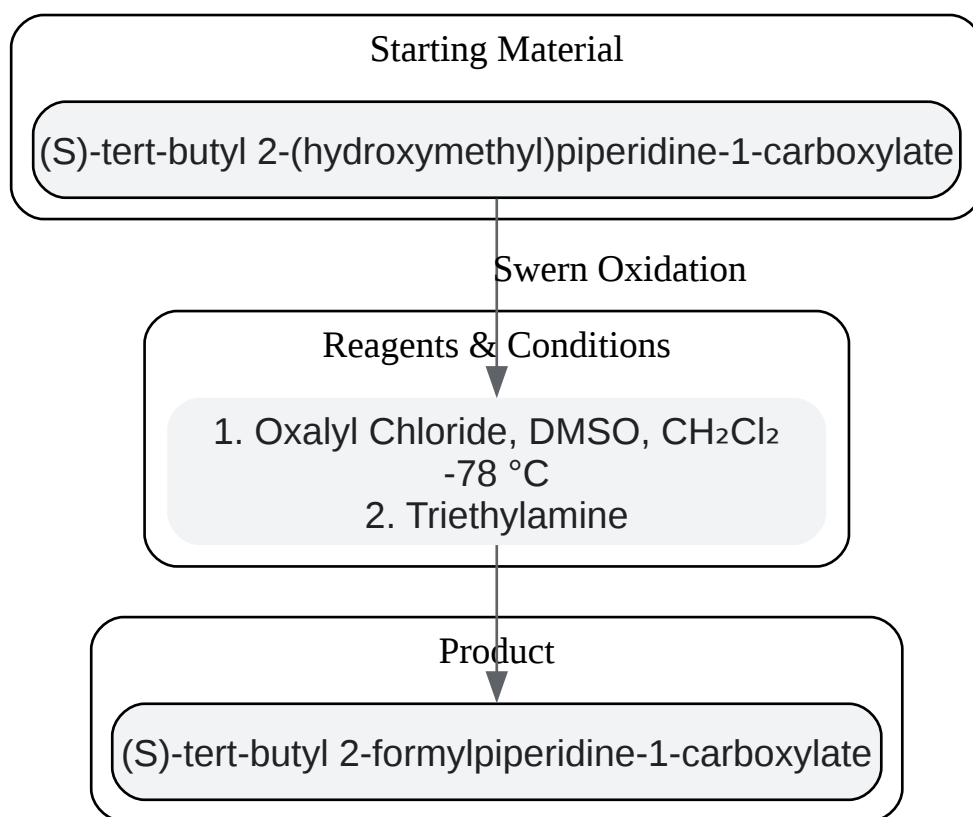
Property	Value	Reference
CAS Number	150521-32-7	[1][2]
Molecular Formula	C ₁₁ H ₁₉ NO ₃	[1][2][3]
Molecular Weight	213.28 g/mol	[1][2][3]
Appearance	Colorless liquid	[1]
Purity	≥ 96% (GC)	[1]
Storage Conditions	≤ -4 °C	[1]

Table 2: Computed Properties

Property	Value	Reference
XLogP3-AA	1.5	[3]
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	3	
Rotatable Bond Count	3	
Exact Mass	213.13649347 Da	[3]
Monoisotopic Mass	213.13649347 Da	[3]
Topological Polar Surface Area	46.6 Å ²	[3]
Heavy Atom Count	15	
Complexity	245	

Synthesis and Experimental Protocols

The most common method for synthesizing **(S)-tert-butyl 2-formylpiperidine-1-carboxylate** is through the oxidation of the corresponding primary alcohol, (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a widely used method for this transformation as it employs mild conditions and avoids the use of heavy metals.[4]



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Caption: Synthetic workflow for the Swern oxidation of the precursor alcohol.

This protocol is a representative procedure based on standard Swern oxidation methodologies.
[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂), anhydrous

- Argon or Nitrogen gas
- Standard glassware for anhydrous reactions

Procedure:

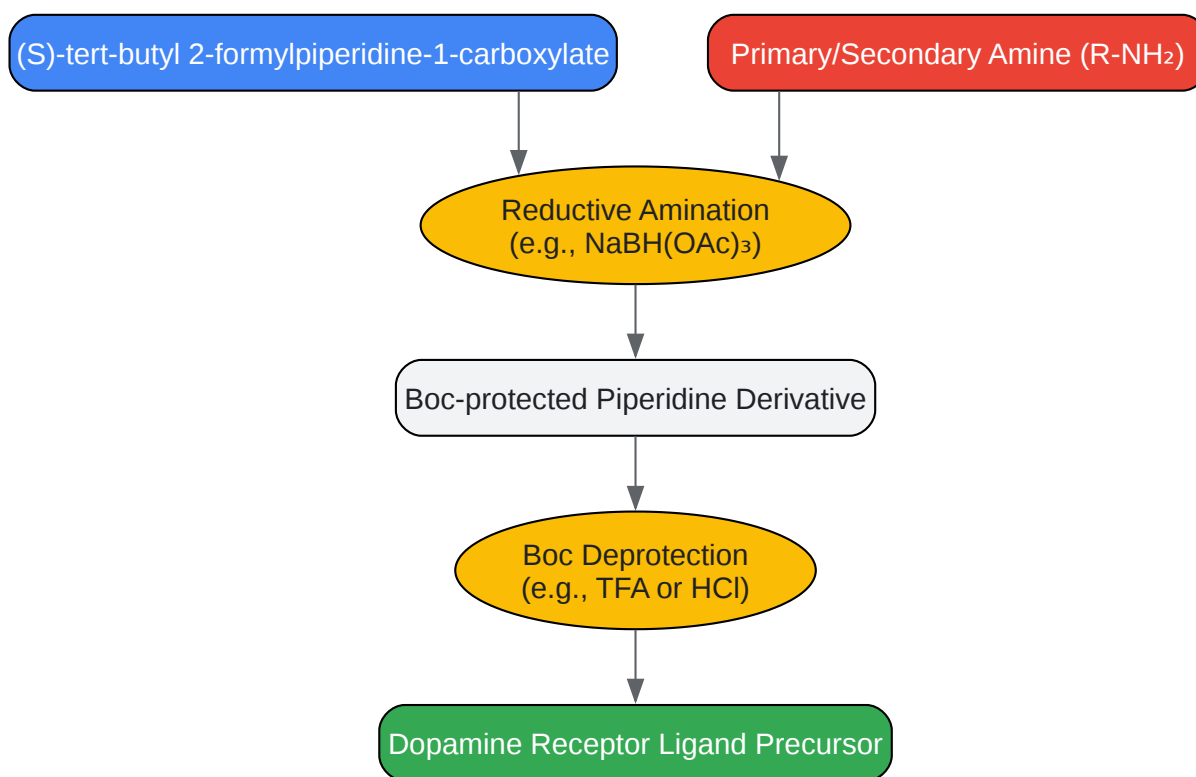
- **Activator Formation:** To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) cooled to -78 °C under an inert atmosphere (Argon or Nitrogen), add a solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous DCM dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
- **Alcohol Addition:** Slowly add a solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM to the reaction mixture. Ensure the internal temperature is maintained at -78 °C. Stir for 1 hour at this temperature.
- **Base Addition and Quenching:** Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
- **Work-up:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to yield the desired **(S)-tert-butyl 2-formylpiperidine-1-carboxylate**.

Applications in Drug Development

(S)-tert-butyl 2-formylpiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.^[1] Its chiral nature is crucial for the stereoselective synthesis of compounds that interact with specific biological targets, such as G-protein coupled receptors.

Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for antipsychotic and neuroleptic drugs.^{[8][9]} The piperidine scaffold is a common feature in many dopamine receptor ligands.^[10] **(S)-tert-butyl 2-formylpiperidine-1-carboxylate** can be

utilized in the synthesis of these ligands through reactions such as reductive amination to introduce side chains that modulate receptor affinity and selectivity.



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Caption: Logical workflow for the use of the title compound in synthesizing dopamine receptor ligand precursors.

The aldehyde group of **(S)-tert-butyl 2-formylpiperidine-1-carboxylate** readily undergoes condensation with an amine to form an imine, which is then reduced in situ to a more stable amine. This reductive amination process is a powerful tool for carbon-nitrogen bond formation. The resulting Boc-protected piperidine derivative can then be deprotected to yield a secondary amine, which can be further functionalized to produce the final active pharmaceutical ingredient. This synthetic strategy allows for the modular assembly of complex molecules with precise control over stereochemistry, which is paramount for achieving desired

pharmacological profiles. The development of selective ligands for dopamine receptors is crucial for treating a variety of neurological and psychiatric disorders.[8][11]

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